molecular formula C9H5BrN2O4 B1417193 Methyl 2-bromo-3-cyano-6-nitrobenzoate CAS No. 1805520-74-4

Methyl 2-bromo-3-cyano-6-nitrobenzoate

Cat. No. B1417193
CAS RN: 1805520-74-4
M. Wt: 285.05 g/mol
InChI Key: UNDOCBMNGMDWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-3-cyano-6-nitrobenzoate (MBCN) is an organic compound with a wide range of applications in both scientific research and industrial processes. MBCN has been used in various studies due to its unique properties, including its ability to act as a catalyst, its low toxicity, and its relatively low cost.

Scientific Research Applications

Methyl 2-bromo-3-cyano-6-nitrobenzoate has a wide range of applications in scientific research. It has been used in studies on the catalytic activity of enzymes, the synthesis of complex molecules, and the production of new drugs. It has also been used in studies on the structure and function of proteins and nucleic acids. Additionally, Methyl 2-bromo-3-cyano-6-nitrobenzoate has been used in studies on the biochemistry and physiology of organisms, as well as in studies on the mechanisms of drug action.

Mechanism of Action

Methyl 2-bromo-3-cyano-6-nitrobenzoate acts as a catalyst in many biochemical reactions. It is able to bind to and activate substrates, which allows the reaction to proceed more quickly and efficiently. In addition, Methyl 2-bromo-3-cyano-6-nitrobenzoate is able to bind to and inhibit certain enzymes, which can be used to control the rate of a reaction.
Biochemical and Physiological Effects
Methyl 2-bromo-3-cyano-6-nitrobenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, which can lead to increased metabolic activity. Additionally, Methyl 2-bromo-3-cyano-6-nitrobenzoate has been shown to increase the production of certain hormones, such as epinephrine, which can have an effect on the body's response to stress. Finally, Methyl 2-bromo-3-cyano-6-nitrobenzoate has been shown to have an effect on the immune system, which can lead to increased resistance to disease.

Advantages and Limitations for Lab Experiments

Methyl 2-bromo-3-cyano-6-nitrobenzoate has several advantages for laboratory experiments. It is relatively cheap and easy to obtain, and it can be used in a variety of experiments. Additionally, it is relatively non-toxic and has a low environmental impact. However, there are some limitations to using Methyl 2-bromo-3-cyano-6-nitrobenzoate in laboratory experiments. It is not very stable in the presence of light or heat, and it can react with other compounds in the reaction mixture. Additionally, it can be difficult to control the concentration of Methyl 2-bromo-3-cyano-6-nitrobenzoate in a reaction, as it is easily degraded by oxidation.

Future Directions

Methyl 2-bromo-3-cyano-6-nitrobenzoate has a wide range of potential future directions. One possible direction is to use Methyl 2-bromo-3-cyano-6-nitrobenzoate as a catalyst for the synthesis of new drugs. Additionally, Methyl 2-bromo-3-cyano-6-nitrobenzoate could be used in the development of new enzymes and proteins. Finally, Methyl 2-bromo-3-cyano-6-nitrobenzoate could be used in the development of new biotechnologies, such as gene therapy and tissue engineering. These possibilities could lead to significant advances in the field of medicine, and could potentially lead to the development of new treatments for a variety of diseases.

properties

IUPAC Name

methyl 2-bromo-3-cyano-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)7-6(12(14)15)3-2-5(4-11)8(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDOCBMNGMDWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-3-cyano-6-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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